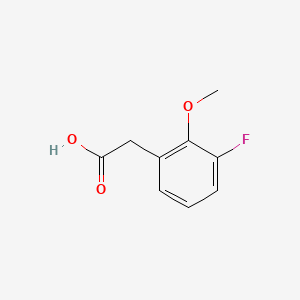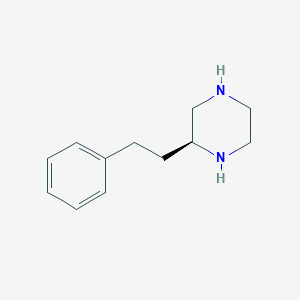
(S)-2-Phenethylpiperazine
概要
説明
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s classification and its uses or applications may also be described.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, reactivity, etc.).科学的研究の応用
Sleep Research and Insomnia Treatment
- Serotonin 5-HT(2A) Receptor Antagonism: Research by Xiong et al. (2010) has shown that phenethylpiperazine amides, which are derivatives of (S)-2-Phenethylpiperazine, act as potent antagonists of the serotonin 5-HT(2A) receptor. These compounds have demonstrated effectiveness in improving sleep maintenance insomnia in a rat sleep pharmacology model, increasing sleep consolidation and deep sleep (Xiong et al., 2010).
Radioligand Development in Neurology and Oncology
- Sigma-1 Receptor Radioligands: Lever et al. (2012) described the development of N-1-allyl-N´-4-phenethylpiperazine analogs as sigma-1 receptor radioligands. These compounds have potential applications in basic pharmacology, neurology, psychiatry, and oncology. The research demonstrated the synthesis and evaluation of these compounds, highlighting their selectivity and potential for in vivo studies (Lever et al., 2012).
Synthesis of 2-Substituted Piperazines
- Orthogonal Protection Strategy: Clark and Elbaum (2007) investigated the synthesis of 2-substituted piperazines, including 2-phenethylpiperazines. Their study focused on developing methods to prepare orthogonally protected piperazines, which are valuable in the synthesis of various piperazine derivatives (Clark & Elbaum, 2007).
Cancer Research and Drug Resistance
- Multidrug-Resistance-Associated Protein (MRP) Inhibitors: Wang et al. (2004) explored the role of phenethylpiperazine side chains in inhibiting MRP1, a protein involved in multidrug resistance in cancer. Their study indicated the potential of phenethylpiperazine derivatives in enhancing the efficacy of anticancer drugs by inhibiting drug transport proteins like MRP (Wang et al., 2004).
Analgesic Research
- Analgesic Activities: Okada et al. (1984) synthesized various 4-phenethylpiperazine derivatives to investigate their analgesic properties. The study demonstrated that certain derivatives exhibited significant inhibition of pain response in experimental models, showing the potential of phenethylpiperazine compounds in pain management (Okada et al., 1984).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the potential hazards associated with its use.
将来の方向性
This involves discussing potential future research directions. This could include new synthetic methods, new applications, or new reactions that could be explored.
For a specific compound like “(S)-2-Phenethylpiperazine”, you would need to search scientific literature or databases to gather this information. Please note that not all compounds will have information available for all these categories, especially if they are not widely studied. If you have access to scientific databases or literature, you could use the above points as a guide to conduct a comprehensive analysis. If you need help with a different compound or more specific information, feel free to ask!
特性
IUPAC Name |
(2S)-2-(2-phenylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,12-14H,6-10H2/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUSHWBSBIAT-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](CN1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660830 | |
| Record name | (2S)-2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Phenethylpiperazine | |
CAS RN |
612502-28-0 | |
| Record name | (2S)-2-(2-Phenylethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


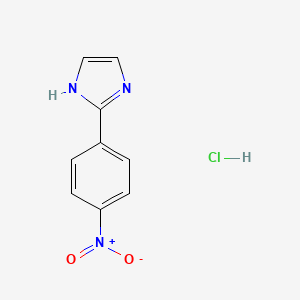
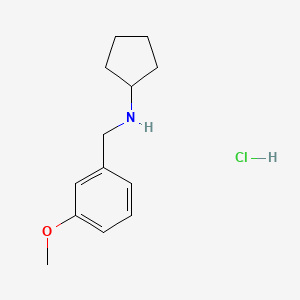
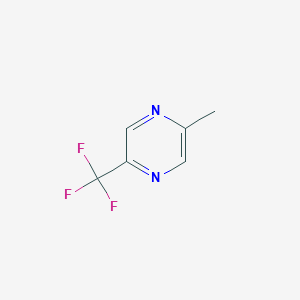

![3-[Difluoro(phenyl)methyl]pyridine](/img/structure/B1390697.png)

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)
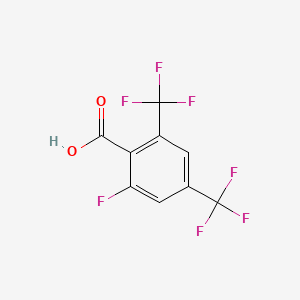
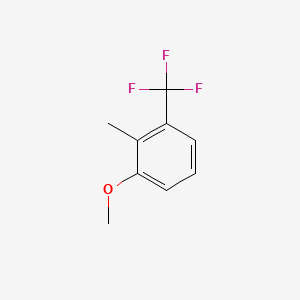
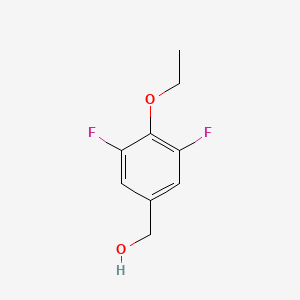
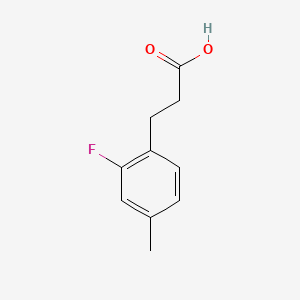
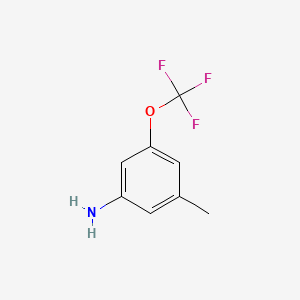
![3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390709.png)
